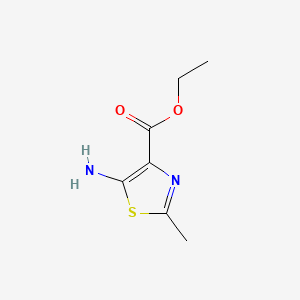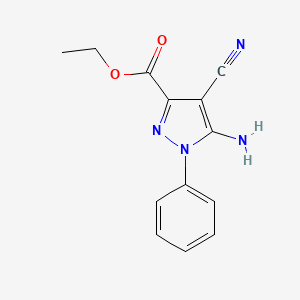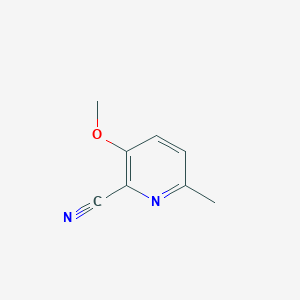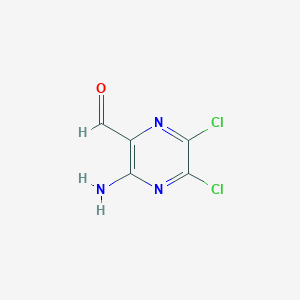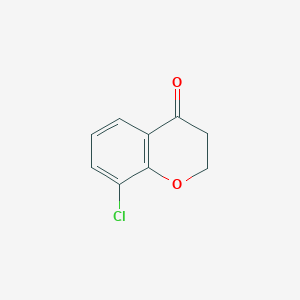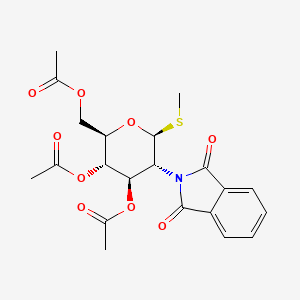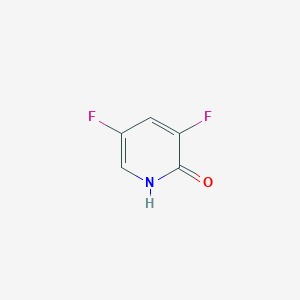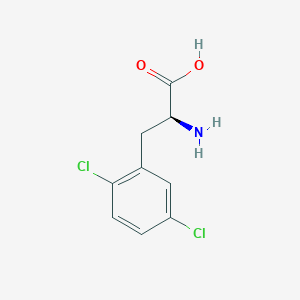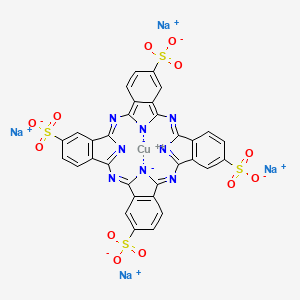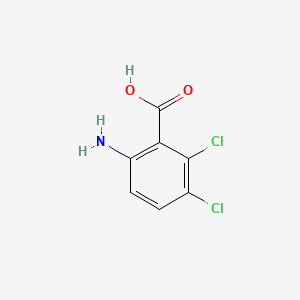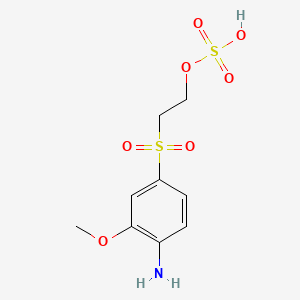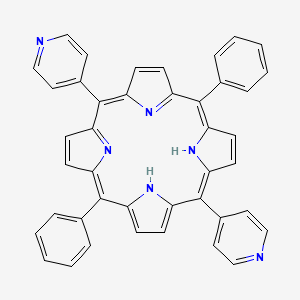
5,15-二苯基-10,20-二(4-吡啶基)-21H,23H-卟啉
描述
5,15-Diphenyl-10,20-di(4-pyridyl)-21H,23H-porphine (DPyP) is a synthetic porphyrin . It has been used in the fabrication of a metallic cobalt nanoparticle-implanted graphene oxide nanohybrid (GO-Co-DPyP) .
Synthesis Analysis
The synthesis of DPyP involves the implantation of metallic cobalt nanoparticles in graphene oxide (GO). This process results in a stronger interaction between GO and DPyP, which enlarges the included angle between DPyP and GO .Molecular Structure Analysis
The molecular formula of DPyP is C44H28N6O4, and it has a molecular weight of 704.73 . The structure of DPyP includes two phenyl groups and two pyridyl groups attached to a porphyrin core .Chemical Reactions Analysis
DPyP has been used in photocatalytic reactions for hydrogen evolution. The GO-Co-DPyP nanohybrid showed higher photocatalytic activity for hydrogen evolution, which was about two times higher than that of Co2+ implanted in the GO .科学研究应用
1. Photocatalytic Hydrogen Evolution
- Application Summary: DPyP is used in the fabrication of a novel cobalt-implanted pyridylporphyrin/graphene oxide nanohybrid (GO-Co-DPyP) for enhanced photocatalytic hydrogen evolution .
- Methods of Application: Metallic cobalt nanoparticles (Co NPs) are implanted in the graphene oxide (GO), creating a stronger interaction between GO and DPyP . This process enlarges the included angle between DPyP and GO, which is beneficial for light absorption and photo-induced electron transfer .
- Results: The photocatalytic activity for hydrogen evolution over the nanohybrid was investigated. It was found that higher activity over the GO-Co-DPyP nanohybrid was obtained, which was about two times higher than that of Co 2+ implanted in the GO (GO-Co 2+ -DPyP) .
2. Synthesis of Metal-Mediated Supramolecular Assemblies
- Application Summary: DPyP is used in the synthesis of novel trans-A2B2 porphyrins bearing 4-pyridyl groups at 5- and 15-meso-positions .
- Methods of Application: The porphyrins were reacted with transition metals (Mn II, Co II and Zn II) under solvothermal conditions that led to the generation of coordination polymers (CPs) .
- Results: The CPs were characterized by single crystal X-ray diffraction studies, manifesting the influence of the substituents on their structural patterns . Different CPs exhibited different structures, such as 1D double chain structure, 3D framework with large hexagonal channels, 2D square-grid type architecture, and 1D zigzag polymeric chain structures .
3. Electron Transfer Mechanism
- Application Summary: DPyP is used in the study of electron transfer mechanisms in photocatalytic hydrogen evolution .
- Methods of Application: The electron transfer mechanism for hydrogen evolution was clarified using fluorescence spectra and photoelectronic spectra .
- Results: This study provided some theoretical and experimental basis for the assembly and photocatalytic performance of graphene oxide-based composites by interfacial modification .
4. Synthesis of Porphyrin Metallacycles
- Application Summary: DPyP is used as a building block in the metal-mediated self-assembling of supramolecular structures .
- Methods of Application: The reaction between 5-(4-pyridyl)dipyrrylmethane and aromatic aldehydes affords meso-arylsubstituted trans-A2B2 di(4-pyridyl)porphyrins .
- Results: The reaction between Re(CO5)Br and porphyrins gives very insoluble materials, hampering their complete characterization .
5. Synthesis of Thienyl Porphyrin
- Application Summary: DPyP is used in the synthesis of 5,15-di(4’-pyridyl)-10,20-di(thienyl) porphyrin (DPyDThP) .
- Methods of Application: The synthesis involves the reaction between 5-(4-pyridyl)dipyrrylmethane and aromatic aldehydes .
- Results: The compounds are fully characterized by NMR spectroscopy and mass spectrometry. The absorbance and emission studies of the porphyrins have been conducted, revealing the effect of the substituents at the 10,20-positions on the optical properties of the compounds .
6. Bioactive Molecule Research
- Application Summary: DPyP is used as a biochemical reagent in life science research .
- Methods of Application: The specific methods of application can vary greatly depending on the exact nature of the research being conducted .
- Results: The results obtained can also vary greatly depending on the research, but DPyP is often used due to its unique properties and potential applications in various fields .
未来方向
The study of DPyP in the context of photocatalytic hydrogen evolution provides some theoretical and experimental basis for the assembly and photocatalytic performance of GO-based composites by interfacial modification . This suggests potential future directions in the development of efficient photocatalysts for hydrogen production.
属性
IUPAC Name |
10,20-diphenyl-5,15-dipyridin-4-yl-21,22-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-15-35(45-31)41(29-19-23-43-24-20-29)37-17-13-33(47-37)40(28-9-5-2-6-10-28)34-14-18-38(48-34)42(30-21-25-44-26-22-30)36-16-12-32(39)46-36/h1-26,45,47H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZMPMUVAUHIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=CC=C8)C9=CC=NC=C9)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514255 | |
| Record name | 5,15-Diphenyl-10,20-di(pyridin-4-yl)porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,20-Diphenyl-5,15-dipyridin-4-yl-21,22-dihydroporphyrin | |
CAS RN |
71410-72-5 | |
| Record name | 5,15-Diphenyl-10,20-di(pyridin-4-yl)porphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



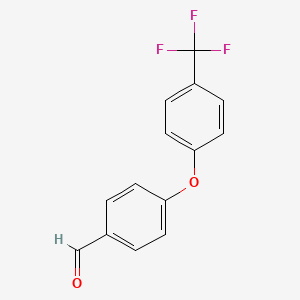
![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)
